1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dichloro-4-nitrophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-8-5-7(14(15)16)6-9(12)10(8)13-3-1-2-4-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNFZAVVUKORSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and determining the solubility of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole, a compound of interest in medicinal chemistry and drug development. In the absence of established experimental data, this document outlines a systematic approach, beginning with in silico prediction of key physicochemical properties, followed by detailed, field-proven protocols for experimental solubility determination and analytical quantification. This whitepaper is designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data, adhering to the highest standards of scientific integrity.
Introduction: The Critical Role of Solubility
1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole is a substituted aromatic heterocyclic compound. The pyrrole nucleus is a common scaffold in numerous biologically active compounds and approved drugs.[1][2] The substituents on the phenyl and pyrrole rings—specifically the dichloro and nitro groups—are expected to significantly influence its physicochemical properties, including its solubility.
Aqueous solubility is a master variable in drug development. It directly impacts a drug's dissolution rate in the gastrointestinal tract, and consequently, its absorption and bioavailability. Poor aqueous solubility can lead to low and variable oral bioavailability, posing a significant challenge for formulation development and clinical efficacy. Therefore, a thorough understanding and accurate measurement of the solubility of a new chemical entity like 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole is a foundational step in its preclinical development.
This guide provides a robust framework for approaching the solubility assessment of this compound, emphasizing the causality behind experimental choices and ensuring the generation of trustworthy data.
Physicochemical Profile: An In Silico Assessment
Given the absence of published experimental data for 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole, a first-principles approach begins with the prediction of its key physicochemical properties using computational models. These predicted values provide a valuable starting point for designing experimental studies. The SMILES string for the compound is C1=C(C=C(C(=C1Cl)O)Cl)[O-].
Various online cheminformatics tools, such as Chemicalize, Molinspiration, and the Virtual Computational Chemistry Laboratory, can provide predictions for the following parameters.[3][4][5] While these are estimates, they are instrumental in guiding experimental design.
Table 1: Predicted Physicochemical Properties of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~273.08 g/mol | Moderate molecular weight. |
| logP (Octanol-Water Partition Coefficient) | High (e.g., > 4) | Indicates high lipophilicity and likely poor aqueous solubility. |
| pKa (Acid Dissociation Constant) | Not predicted to have an ionizable group in the physiological pH range. | The pyrrole NH proton is very weakly acidic (pKa ~17.5), and the nitroaryl system does not have a readily ionizable proton.[6] Therefore, its solubility is expected to be largely independent of pH in the physiological range of 1.2 to 6.8.[7] |
| Aqueous Solubility (logS) | Low (e.g., < -4) | Reinforces the expectation of poor water solubility. |
| Polar Surface Area (PSA) | Moderate | The nitro group and pyrrole nitrogen contribute to polarity, but this is offset by the large nonpolar surface area. |
Note: The values in this table are illustrative of what would be expected from predictive software. Actual values should be generated using up-to-date prediction algorithms.
The high predicted logP and low predicted aqueous solubility strongly suggest that 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole is a poorly soluble compound, likely falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6] This necessitates a careful and robust experimental approach to accurately determine its solubility.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[8][9] This method measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature, under equilibrium conditions. The International Council for Harmonisation (ICH) guidelines recommend this method for biopharmaceutics classification.[5][10]
Causality in Experimental Design
The choice of experimental parameters is critical for obtaining meaningful data.
-
Solvent Selection: For pharmaceutical applications, solubility is typically determined in aqueous buffers across the physiological pH range (1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[11] Given the predicted non-ionizable nature of the target compound, significant pH-dependent solubility is not expected. However, it is still crucial to perform the measurements at these pH values to confirm this prediction. Additionally, solubility in biorelevant media (e.g., FaSSIF, FeSSIF) and various organic solvents can be important for formulation development.
-
Temperature Control: Solubility is temperature-dependent. For biopharmaceutical relevance, experiments should be conducted at a constant temperature of 37 ± 1°C.[12]
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium between the solid compound and the solution. For poorly soluble compounds, this can take 24 to 72 hours.[2][13] It is essential to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).[9]
-
Solid Phase: An excess of the solid compound must be present throughout the experiment to ensure that a saturated solution is maintained.[8] It is also important to characterize the solid form (e.g., crystalline vs. amorphous) before and after the experiment, as different polymorphs can have different solubilities.
Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring the integrity of the generated data.
-
Preparation:
-
Prepare aqueous buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).
-
Pre-heat the buffers and a temperature-controlled shaker to 37°C.
-
-
Sample Addition:
-
Into triplicate glass vials for each buffer, add an excess amount of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole. An amount sufficient to be visible as a solid residue at the end of the experiment is required.
-
-
Equilibration:
-
Add a precise volume of the pre-heated buffer to each vial.
-
Seal the vials and place them in the shaker, ensuring adequate agitation to keep the solid suspended but avoiding the formation of a vortex.[9]
-
Incubate at 37°C for a predetermined time (e.g., 72 hours), with sampling at intermediate time points (e.g., 24 and 48 hours).
-
-
Sample Separation:
-
At each time point, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Immediately filter the aliquot through a low-binding, chemically compatible syringe filter (e.g., 0.22 µm PVDF) into a clean vial for analysis. Centrifugation prior to filtration can also be employed.[13]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) (see Section 4).
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for the triplicate samples at each pH and time point.
-
Confirm that the concentration has plateaued in the final time points, indicating that equilibrium has been reached. The solubility is the mean concentration at equilibrium.
-
Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification by HPLC
A robust and validated analytical method is paramount for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose, especially for aromatic, chromophoric compounds like 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole.[14]
Protocol for HPLC Method Development
-
Column Selection: A reversed-phase C18 column is a good starting point for a nonpolar analyte.
-
Mobile Phase Selection:
-
A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[14]
-
For nitroaromatic compounds, acetonitrile often provides good peak shape.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the compound by scanning a dilute solution using a UV-Vis spectrophotometer. This wavelength should be used for detection to maximize sensitivity.
-
Calibration:
-
Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent (e.g., acetonitrile).
-
Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.
-
The linearity of the calibration curve should be established with a correlation coefficient (r²) of >0.99.[15]
-
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[16][17] This includes demonstrating specificity, linearity, accuracy, precision, and the limit of quantification (LOQ).[15]
Visualization of HPLC Quantification
Caption: HPLC Quantification Workflow.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured table for easy comparison.
Table 2: Illustrative Solubility Data for 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole at 37°C
| Solvent (Aqueous Buffer) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |
| pH 1.2 | Experimental Value | Calculated Value |
| pH 4.5 | Experimental Value | Calculated Value |
| pH 6.8 | Experimental Value | Calculated Value |
The results should be interpreted in the context of the predicted physicochemical properties. As expected for a non-ionizable compound, the solubility should not vary significantly across the pH range of 1.2 to 6.8. Any observed differences should be investigated for potential experimental artifacts or unexpected chemical behavior.
Conclusion
While no public solubility data currently exists for 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole, this guide provides a comprehensive and scientifically rigorous framework for its determination. By combining in silico prediction with robust experimental protocols, such as the shake-flask method, and validated analytical techniques like HPLC, researchers can confidently generate the high-quality solubility data essential for advancing drug discovery and development programs. The principles and methodologies outlined herein are designed to ensure data integrity and provide a solid foundation for subsequent formulation and preclinical studies.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Property Explorer. openmolecules.org. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]
-
On-line Software. Virtual Computational Chemistry Laboratory. [Link]
-
Shake Flask Method Summary. BioAssay Systems. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
ADMET Predictor®. Simulations Plus. [Link]
-
Calculating Physiochemical Properties. Cambridge MedChem Consulting. [Link]
-
Chemicalize - Instant Cheminformatics Solutions. Chemicalize. [Link]
-
MoKa - pKa modelling. Molecular Discovery. [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. ResearchGate. [Link]
-
PCB Module: Accurate Physicochemical Property Predictions. Simulations Plus. [Link]
-
Development of SPME-HPLC methodology for detection of nitroexplosives. Scilit. [Link]
-
2,6-Dichloro-4-nitrophenol. PubChem. [Link]
-
Molinspiration Cheminformatics. Molinspiration. [Link]
-
Pyrrole. Wikipedia. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. Molinspiration Cheminformatics [molinspiration.com]
- 5. On-line Software [vcclab.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. bioassaysys.com [bioassaysys.com]
- 11. MoKa - pKa modelling [moldiscovery.com]
- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 13. enamine.net [enamine.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole, a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The described protocol is based on the robust and widely utilized Paal-Knorr pyrrole synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and data interpretation guidelines to ensure a successful and reproducible synthesis.
Introduction and Scientific Context
Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1][2] The unique electronic properties of the pyrrole ring make it a privileged structure in medicinal chemistry, contributing to the pharmacological activity of drugs such as atorvastatin (a cholesterol-lowering agent) and sunitinib (an anticancer agent).[2] The target compound, 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole, incorporates a highly functionalized phenyl ring, suggesting its potential as a versatile intermediate for the synthesis of novel bioactive molecules. The electron-withdrawing nitro group and the sterically hindering chlorine atoms can significantly influence the chemical reactivity and biological profile of downstream compounds.
The synthesis protocol detailed herein employs the Paal-Knorr reaction, a classic and efficient method for constructing the pyrrole ring.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, offering a straightforward and high-yielding pathway to N-substituted pyrroles.[5][6] In this application, 2,6-dichloro-4-nitroaniline serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is used as a stable and convenient precursor to the required 1,4-dicarbonyl compound (succinaldehyde).
Reaction Principle and Mechanism: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a reliable route to pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[3][7] The pyrrole synthesis variant proceeds via the reaction of a 1,4-diketone with a primary amine or ammonia, typically under mild acidic conditions which help to accelerate the reaction.[3][5]
The established mechanism, supported by both experimental and computational studies, initiates with the nucleophilic attack of the primary amine (2,6-dichloro-4-nitroaniline) on one of the carbonyl groups of the 1,4-dicarbonyl compound (generated in situ from 2,5-dimethoxytetrahydrofuran).[3][4] This forms a hemiaminal intermediate. A subsequent intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[3] This cyclization is the rate-determining step of the reaction.[4][6] The final step involves the acid-catalyzed dehydration of this cyclic intermediate, eliminating two molecules of water to yield the aromatic pyrrole ring.[4]
Reaction Scheme
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole via Paal-Knorr Condensation
A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Pyrroles
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[3][4] Notable drugs such as atorvastatin (Lipitor), a leading cholesterol-lowering medication, and sunitinib, a targeted cancer therapeutic, feature the pyrrole scaffold, underscoring its significance in drug design.[5] The synthesis of N-substituted pyrroles is therefore a critical endeavor for drug development professionals.
This guide provides a comprehensive protocol for the synthesis of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole through the reaction of 2,5-dimethoxytetrahydrofuran with 2,6-dichloro-4-nitroaniline. This reaction is a modified Paal-Knorr synthesis, a robust and widely employed method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[6][7][8][9]
Reaction Overview & Scientific Rationale
The Paal-Knorr synthesis, in this iteration often referred to as the Clauson-Kaas modification, utilizes 2,5-dimethoxytetrahydrofuran as a stable, easily handleable precursor to succinaldehyde.[1][10] Direct use of succinaldehyde is often complicated by its propensity to polymerize.[11][12] The reaction proceeds in two key stages under acidic conditions:
-
In Situ Generation of Succinaldehyde: The cyclic acetal, 2,5-dimethoxytetrahydrofuran, undergoes acid-catalyzed hydrolysis to generate the reactive 1,4-dicarbonyl intermediate, succinaldehyde.[1][11][13][14][15]
-
Condensation and Cyclization: The primary amine, 2,6-dichloro-4-nitroaniline, attacks the carbonyl groups of the in-situ generated succinaldehyde. This is followed by a series of condensation and dehydration steps to form the aromatic pyrrole ring.[6][8]
The choice of 2,6-dichloro-4-nitroaniline as the amine substrate presents specific challenges. The strong electron-withdrawing effect of the nitro group significantly reduces the nucleophilicity of the aniline nitrogen. Additionally, the two ortho-chloro substituents create considerable steric hindrance around the amine functionality. These factors are known to impede the cyclization step in Paal-Knorr reactions.[16] Consequently, the protocol outlined below employs more forcing conditions and a robust acid catalyst to facilitate this challenging transformation.
Experimental Protocol: Synthesis of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole
This protocol is designed to provide a reliable method for the synthesis of the target compound, with considerations for the challenging nature of the substrate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2,6-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.02 | 2.07 g | 10.0 |
| 2,5-dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.58 g (1.55 mL) | 12.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |
| Toluene | C₇H₈ | 92.14 | For workup | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For workup | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For TLC/Column | - |
| Hexanes | C₆H₁₄ | 86.18 | For TLC/Column | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-4-nitroaniline (2.07 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture to dissolve the aniline. Once dissolved, add 2,5-dimethoxytetrahydrofuran (1.55 mL, 12.0 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 2-3 hours.
-
Workup: After completion of the reaction (typically 12-24 hours), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with toluene (3 x 50 mL). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, followed by a final wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole.
Mechanism and Scientific Rationale
The reaction proceeds via the well-established Paal-Knorr synthesis mechanism.
-
Acetal Hydrolysis: The first step is the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. The acidic medium protonates the methoxy groups, which are then eliminated as methanol, leading to the formation of succinaldehyde.
-
Hemiaminal Formation: The lone pair of the nitrogen atom in 2,6-dichloro-4-nitroaniline attacks one of the protonated carbonyl groups of succinaldehyde to form a hemiaminal intermediate.[8]
-
Cyclization and Dehydration: The hydroxyl group of the hemiaminal is protonated and eliminated as water, forming an iminium ion. The remaining amino group then attacks the second carbonyl group, leading to a five-membered ring intermediate. Subsequent dehydration steps result in the formation of the aromatic pyrrole ring.[6][8]
Caption: Simplified reaction mechanism for the Paal-Knorr synthesis of the target pyrrole.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently forcing conditions for the deactivated aniline. | - Increase reaction time. - Consider a stronger acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a non-protic solvent like toluene with Dean-Stark apparatus to remove water.[1] |
| Formation of Byproducts | Polymerization of succinaldehyde or side reactions of the aniline. | - Ensure a slight excess of 2,5-dimethoxytetrahydrofuran. - Maintain a consistent reflux temperature. |
| Difficult Purification | Co-elution of starting material and product. | - Optimize the solvent system for column chromatography. A shallow gradient may be required. - Consider recrystallization as an alternative or additional purification step. |
Conclusion
The synthesis of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole via the Paal-Knorr reaction of 2,5-dimethoxytetrahydrofuran and 2,6-dichloro-4-nitroaniline is a feasible yet challenging transformation. The protocol provided offers a robust starting point, with an understanding of the underlying mechanism and potential for optimization. The successful synthesis of such highly functionalized pyrroles is of great interest to the drug development community, as these scaffolds can serve as valuable intermediates in the synthesis of novel therapeutic agents.
References
-
Patel, H., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. RSC Advances, 13(28), 19045-19062. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
Padwa, A., et al. (2007). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Journal of the American Chemical Society, 129(46), 14389-14397. Available from: [Link]
-
Wagh, S., et al. (2020). A pocket-templated Paal–Knorr reaction delivers fluorescent COX-2 probes. Angewandte Chemie International Edition, 59(43), 19029-19033. Available from: [Link]
-
Wikipedia. Succinaldehyde. Available from: [Link]
-
SynArchive. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Banik, B. K., et al. (2005). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Journal of Heterocyclic Chemistry, 42(6), 1149-1151. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
Organic Syntheses. Organocatalytic Dimerization of Succinaldehyde. Available from: [Link]
-
Bennett, S. H., & Aggarwal, V. K. (2020). Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde. The Chemical Record, 20(10), 1089-1101. Available from: [Link]
-
Organic Syntheses. (2022). Organocatalytic Dimerization of Succinaldehyde. Organic Syntheses, 99, 139-155. Available from: [Link]
-
Ghorbani‐Vaghei, R., & Malaekehpour, S. M. (2017). Facile sonochemical heterocyclization of 2, 5‐dimethoxy tetrahydrofuran with primary amines using sulfonated MWCNTs as a recyclable catalyst in aqueous media. Journal of Heterocyclic Chemistry, 54(6), 3466-3470. Available from: [Link]
-
Kseniia, O., et al. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5084. Available from: [Link]
-
SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]
-
Popa, C. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10903. Available from: [Link]
-
Kumar, R., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 13(14), 1305-1331. Available from: [Link]
-
International Journal of Progressive Research in Engineering Management and Science. RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
-
Pharmaceuticals based on the Pyrrole Nucleus. (2019). Available from: [Link]
-
An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Available from: [Link]
-
ResearchGate. Reaction of 2,5-dimethoxy tetrahydrofuran and primary aromatic amines. Available from: [Link]
-
Reddit. Succinaldehyde from 2,5-dimethoxytetrahydrofuran. Available from: [Link]
- Google Patents. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
- Google Patents. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
-
MDPI. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Available from: [Link]
Sources
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Succinaldehyde - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. orgsyn.org [orgsyn.org]
- 16. ijprems.com [ijprems.com]
Reduction of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole to amine
Application Note: Chemoselective Reduction of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
Executive Summary
This technical guide details the optimized protocols for the reduction of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole (1) to its corresponding amine, 4-(1H-pyrrol-1-yl)-3,5-dichloroaniline (2) .
This transformation presents a specific "triad of challenges" for process chemists:
-
Chemoselectivity (Halogen Retention): Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrodechlorination due to the lability of aryl chlorides.
-
Substrate Stability (Pyrrole Ring): The electron-rich pyrrole moiety is acid-sensitive and prone to polymerization or ring-opening under harsh acidic conditions (e.g., Fe/HCl or SnCl₂/HCl).
-
Steric Electronic Effects: The 2,6-dichloro substitution pattern forces the pyrrole and phenyl rings out of planarity, potentially altering the electronic availability of the nitro group.
This guide recommends Iron/Ammonium Chloride (Fe/NH₄Cl) as the primary method due to its kinetic selectivity and neutral pH profile. A secondary method using Sulfided Platinum on Carbon (Pt(S)/C) is provided for high-throughput hydrogenation workflows.
Chemical Strategy & Reaction Pathway
The reduction of the nitro group proceeds through a stepwise electron transfer mechanism. The critical control point is intercepting the reduction at the amine stage without reducing the C-Cl bonds or degrading the pyrrole.
Figure 1: Reaction Scheme and Chemoselectivity Challenges
Caption: Mechanistic pathway highlighting the target reduction (Green) versus competitive dechlorination and polymerization risks (Red).
Method A: Fe/NH₄Cl Reduction (Primary Protocol)
Rationale: This method utilizes zero-valent iron as the electron source and ammonium chloride as a mild proton donor. The reaction operates at near-neutral pH (approx. 6.5–7.5), preserving the acid-sensitive pyrrole ring while being thermodynamically insufficient to break the Ar-Cl bond.
Materials & Reagents
| Reagent | Equiv. | Role |
| Substrate (1) | 1.0 | Starting Material |
| Iron Powder (Fe) | 5.0 | Reductant (Use <325 mesh, electrolytic grade) |
| Ammonium Chloride | 5.0 | Electrolyte / Proton Donor |
| Ethanol/Water (4:1) | 10 vol | Solvent System |
| Ethyl Acetate | - | Extraction Solvent |
Step-by-Step Protocol
-
Activation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge Iron Powder (5.0 eq) . Add a small amount of water just to wet the iron. Tip: Stirring dry iron can generate static; wetting ensures safety.
-
Solvent Charge: Add Ethanol and Water (ratio 4:1 v/v). A typical concentration is 0.2 M relative to the substrate.
-
Electrolyte Addition: Add Ammonium Chloride (5.0 eq) . Stir vigorously at room temperature for 10 minutes.
-
Substrate Addition: Add 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole (1.0 eq) .
-
Note: The substrate may not dissolve completely initially. This is a heterogeneous reaction.[1]
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) .
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every 30 minutes. The reaction typically completes in 2–4 hours .
-
Visual Cue: The grey iron suspension will turn into a rust-colored/brown sludge (iron oxides) as the reaction proceeds.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove iron residues. Wash the pad thoroughly with Ethyl Acetate.
-
Caution: The wet iron residue can be pyrophoric. Keep the filter cake wet and dispose of it immediately into a water-filled waste container.
-
-
Extraction: Concentrate the filtrate to remove most Ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).
-
Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Method B: Catalytic Hydrogenation (High-Throughput Alternative)
Rationale: For scale-up where solid waste (iron sludge) is undesirable, catalytic hydrogenation is preferred. However, standard Pd/C must be avoided to prevent dechlorination. We utilize Sulfided Platinum on Carbon (Pt(S)/C) , which is poisoned to prevent hydrogenolysis of the C-Cl bond while effectively reducing the nitro group.
Materials & Reagents
| Reagent | Loading | Role |
| Substrate (1) | 1.0 | Starting Material |
| 5% Pt(S)/C | 2-5 wt% | Catalyst (Sulfided) |
| Hydrogen (H₂) | 5-10 bar | Reductant |
| THF or MeOH | 10 vol | Solvent |
Step-by-Step Protocol
-
Vessel Prep: Charge the substrate and 5% Pt(S)/C (2 wt% loading relative to substrate) into a hydrogenation autoclave (e.g., Parr reactor).
-
Solvent: Add THF or Methanol.[2] (THF is preferred if solubility is an issue due to the dichlorophenyl moiety).
-
Purge: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x) to remove oxygen.
-
Safety: Pyrroles can oxidize; ensuring an oxygen-free environment is crucial.
-
-
Reaction: Pressurize to 5 bar (75 psi) H₂. Stir at 25–40°C .
-
Note: Avoid high temperatures (>60°C) to minimize thermal degradation.
-
-
Completion: Reaction is usually rapid (1–3 hours).
-
Workup: Vent H₂. Filter catalyst through Celite (under Nitrogen blanket if possible). Concentrate filtrate to obtain the amine.[2][3]
Analytical Validation
Upon isolation, the product must be validated to ensure the integrity of the pyrrole ring and the retention of chlorine atoms.
Table 1: Expected Analytical Signatures
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Pyrrole Signals | Two triplets/multiplets at ~6.3 ppm and ~7.1 ppm | Confirms pyrrole ring is intact (not reduced/polymerized). |
| ¹H NMR | Phenyl Protons | Singlet at ~6.7 ppm (2H) | Integration of 2H confirms symmetry; shift upfield from Nitro (due to amine) confirms reduction. |
| LC-MS | Mass Shift | M-30 (loss of O, gain of H) | Molecular ion [M+H]⁺ corresponds to Amine. |
| LC-MS | Isotope Pattern | 9:6:1 (M, M+2, M+4) | Distinctive pattern for two chlorine atoms . Loss of this pattern indicates dechlorination. |
Troubleshooting & Optimization
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for common deviations during the reduction process.
References
-
Reduction of Nitroarenes using Fe/NH₄Cl
-
Selective Hydrogenation (Pt/C vs Pd/C)
- Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
-
Source:
-
Synthesis of Chloroanilines (General Precedents)
-
Pyrrole Chemistry & Stability
- Gribble, G. W. (2002). "Pyrrole Chemistry." In Heterocyclic Scaffolds II.
-
Source:
Disclaimer: This protocol involves the handling of hazardous chemicals (aromatic amines, nitro compounds). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: A Guide to Modern Catalytic Methods for the Synthesis of Electron-Deficient N-Aryl Pyrroles
Introduction: The Significance of Electron-Deficient N-Aryl Pyrroles
The N-aryl pyrrole scaffold is a cornerstone in medicinal chemistry and materials science.[1] These structures are integral to a vast array of biologically active molecules and functional organic materials.[2][3] When the N-aryl group is appended with electron-withdrawing substituents, the resulting electron-deficient N-aryl pyrroles exhibit unique electronic properties and biological activities. This has made them high-value targets in drug discovery, where they feature in anticancer, anti-inflammatory, and antimicrobial agents, and in organic electronics, where they are used in the development of semiconductors for transistors and photovoltaics.[2][4][5]
Historically, the synthesis of these compounds has been challenging. The reduced nucleophilicity of electron-deficient anilines and the relative inertness of the pyrrole N-H bond often necessitate harsh reaction conditions, which are incompatible with sensitive functional groups. However, the advent of modern transition-metal catalysis has revolutionized this field, providing mild, efficient, and highly versatile pathways to these valuable molecules.
This guide provides an in-depth overview of the principal catalytic methods for synthesizing electron-deficient N-aryl pyrroles. We will delve into the mechanistic underpinnings of Palladium-, Copper-, and Gold-catalyzed systems, offering field-proven insights into reaction optimization and providing detailed, step-by-step protocols for researchers in synthetic and medicinal chemistry.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forming C-N bonds.[6] Its development allowed for the coupling of a wide array of amines and aryl halides under relatively mild conditions, fundamentally changing the landscape of aromatic amine synthesis.[6] For the synthesis of electron-deficient N-aryl pyrroles, this reaction is particularly effective, especially when coupling pyrroles with electron-deficient aryl chlorides, bromides, or iodides.[7][8]
Mechanistic Rationale
The efficacy of the Buchwald-Hartwig reaction hinges on a well-understood Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or cataCXium® A) or N-heterocyclic carbenes (NHCs) are essential.[7][9][10] These ligands stabilize the palladium center, facilitate the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[10]
The catalytic cycle proceeds via three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the electron-deficient coupling partner, forming a Pd(II) intermediate.[10][11]
-
Amine Coordination & Deprotonation: The pyrrole coordinates to the Pd(II) center, displacing the halide ligand. A base then deprotonates the pyrrole N-H, forming a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The N-aryl pyrrole is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6][12] This step is often rate-limiting and is significantly accelerated by the use of sterically hindered ligands.[7]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.
Protocol: Direct Arylation of Pyrrole with an Electron-Deficient Aryl Chloride
This protocol is adapted from a procedure utilizing an N-heterocyclic carbene (NHC) palladium catalyst, which is particularly effective for less reactive aryl chlorides.[7][9]
Materials:
-
Palladium-NHC complex (e.g., PEPPSI™-IPr, 1 mol%)
-
Pyrrole derivative (1.2 equivalents)
-
Electron-deficient aryl chloride (1.0 equivalent)
-
Potassium tert-butoxide (KOtBu) (1.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or microwave vial, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the Pd-NHC catalyst (1 mol%), KOtBu (1.5 eq.), and the electron-deficient aryl chloride (1.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of ~0.2 M with respect to the aryl chloride. Add the pyrrole derivative (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at 100-120 °C. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours. Microwave-assisted heating can significantly reduce reaction times.[13]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl pyrrole.
| Aryl Halide | Pyrrole Derivative | Catalyst Loading (mol%) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | 1H-Pyrrole | 1 | 85 | [7][9] |
| 1-Chloro-4-nitrobenzene | 2,5-Dimethylpyrrole | 1 | 92 | [7][9] |
| Methyl 4-chlorobenzoate | 1H-Pyrrole | 1 | 78 | [7][9] |
| 2-Bromo-5-fluoropyridine | Ethyl pyrrole-2-carboxylate | 2 | 81 | [8] |
Copper-Catalyzed N-Arylation: The Ullmann and Chan-Lam Couplings
Copper-catalyzed N-arylation, or the Ullmann condensation, is the classical method for forming aryl-nitrogen bonds.[14] While traditional Ullmann conditions are often harsh (high temperatures, stoichiometric copper), modern advancements have led to milder, more versatile catalytic systems.[14][15] A significant breakthrough was the Chan-Lam coupling, which utilizes arylboronic acids as the aryl source, allowing for reactions at or near room temperature.[16][17][18]
Mechanistic Rationale
The precise mechanism of the Ullmann reaction has been a subject of debate, but it is distinct from the palladium-catalyzed cycle.[19][20] For the Chan-Lam coupling, a plausible pathway involves a Cu(II) species:
-
Ligand Exchange: The pyrrole and the arylboronic acid coordinate to the Cu(II) center.
-
Transmetalation: The aryl group is transferred from boron to copper.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from a transient Cu(III) intermediate or through an alternative pathway, releasing the N-aryl pyrrole product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the cycle.[21]
Caption: A simplified catalytic cycle for the Chan-Lam N-arylation.
Protocol: Cu(II)-Mediated Coupling of an Electron-Deficient Pyrrole with an Arylboronic Acid
This protocol describes a facile, room-temperature N-arylation of an electron-deficient pyrrole using stoichiometric copper(II) acetate, a method that is simple and highly effective.[16] Catalytic versions using an oxidant like air or pyridine N-oxide are also common.[22]
Materials:
-
Copper(II) acetate (Cu(OAc)₂, 2.0 equivalents)
-
Electron-deficient pyrrole (e.g., ethyl pyrrole-2-carboxylate, 1.0 equivalent)
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid, 1.5 equivalents)
-
Triethylamine (Et₃N) or another suitable base (2.0 equivalents)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask open to the air, dissolve the electron-deficient pyrrole (1.0 eq.), arylboronic acid (1.5 eq.), and copper(II) acetate (2.0 eq.) in DCM.
-
Base Addition: Add triethylamine (2.0 eq.) to the stirring suspension. The reaction mixture typically turns from blue to green.
-
Reaction: Stir the mixture vigorously at room temperature for 12-48 hours. The progress can be monitored by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired electron-deficient N-aryl pyrrole.
| Pyrrole Derivative | Arylboronic Acid | Base | Yield (%) | Reference |
| Ethyl pyrrole-2-carboxylate | 4-Formylphenylboronic acid | Et₃N | 88 | [16] |
| 2-Nitropyrrole | 4-Methoxyphenylboronic acid | Pyridine | 75 | [17][18] |
| Diethyl pyrrole-2,4-dicarboxylate | Phenylboronic acid | Et₃N | 95 | [16] |
| Ethyl pyrrole-2-carboxylate | 4-Cyanophenylboronic acid | Et₃N | 91 | [16] |
Gold-Catalyzed Synthesis Strategies
Gold catalysis has emerged as a powerful tool for constructing heterocycles, primarily through the π-acidic activation of alkynes and allenes.[23][24] While direct N-arylation analogous to Pd or Cu is less common, gold catalysts enable elegant cyclization and rearrangement cascades that deliver highly functionalized N-aryl pyrroles from unique starting materials.[25][26][27]
Methodology: Gold-Catalyzed Ring Expansion of Alkynyl Aziridines
One innovative approach involves the gold-catalyzed ring expansion of N-tosyl alkynyl aziridines.[25] This reaction can be tuned by the choice of catalyst counterion and solvent to selectively produce different regioisomers of substituted pyrroles. For substrates bearing electron-deficient aryl units, this method provides a pathway to 2,5-disubstituted pyrroles.[25]
The mechanism is believed to involve the gold-catalyzed activation of the alkyne, followed by an intramolecular attack by the aziridine nitrogen, leading to a cyclization/ring-expansion sequence.
Protocol: Synthesis of a 2-Aryl-5-methylpyrrole Derivative
This protocol is adapted from the work of Garcı́a and Toste, demonstrating the synthesis of a 2,5-disubstituted pyrrole.[25]
Materials:
-
(Ph₃P)AuCl (5 mol%)
-
AgOTs (Silver p-toluenesulfonate, 5 mol%)
-
Alkynyl aziridine substrate (1.0 equivalent)
-
1,2-Dichloroethane (DCE)
-
Reaction vial, magnetic stirrer
Procedure:
-
Catalyst Preparation: In a dry vial, combine (Ph₃P)AuCl (5 mol%) and AgOTs (5 mol%) in DCE. Stir for 5 minutes to generate the active cationic gold catalyst.
-
Reaction Setup: Add the alkynyl aziridine substrate (1.0 eq.) to the catalyst solution.
-
Reaction: Heat the mixture to 70 °C and stir for the required time (typically 1-6 hours), monitoring by TLC.
-
Workup: After completion, cool the reaction to room temperature and filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate. The product is often obtained in high purity, but can be further purified by column chromatography if necessary.
| Aziridine Aryl Substituent (R) | Catalyst System | Product | Yield (%) | Reference |
| 4-Bromophenyl | (Ph₃P)AuCl/AgOTs | 2-(4-Bromophenyl)-5-methyl-1-tosylpyrrole | 99 | [25] |
| 2-Bromophenyl | (Ph₃P)AuCl/AgOTs | 2-(2-Bromophenyl)-5-methyl-1-tosylpyrrole | 99 | [25] |
| 4-Nitrophenyl | (Ph₃P)AuCl/AgOTs | 2-(4-Nitrophenyl)-5-methyl-1-tosylpyrrole | 99 | [25] |
Domino and Multicomponent Reactions
Domino and multicomponent reactions represent a highly efficient and atom-economical approach to complex molecules from simple precursors in a single operation.[28][29] These strategies are increasingly applied to the synthesis of substituted pyrroles, offering rapid access to molecular diversity.[30][31][32]
Methodology: Three-Component Synthesis of Fused Pyrroles
A notable example is the microwave-assisted, three-component domino reaction to form fused pyrrole systems.[30][32] By reacting arylglyoxal monohydrates, N-aryl enaminones, and aromatic amines in acetic acid under microwave irradiation, multi-functionalized fused pyrroles can be synthesized rapidly and in good yields.[30] The reaction proceeds through a sequence of intermolecular allylic amination and N-arylation steps.[30][32] Microwave assistance dramatically accelerates these transformations, often reducing reaction times from hours to minutes.[33][34][35]
Caption: General workflow for a three-component domino pyrrole synthesis.
References
-
Batey, R. A., et al. (2002). Facile Synthesis of N-Aryl Pyrroles via Cu(II)-Mediated Cross Coupling of Electron Deficient Pyrroles and Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Gnanaoli, K., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Review. Available at: [Link]
-
Yong, G. Y., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules. Available at: [Link]
-
Garcı́a, P., & Toste, F. D. (2008). Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines. Organic Letters. Available at: [Link]
-
Henri, R., et al. (2009). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Golubenkova, A. S., et al. (2020). A Domino Route toward Polysubstituted Pyrroles from 2-Imidazolines and Electron-Deficient Alkynes. Organic Letters. Available at: [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 26: Microwave-assisted synthesis of N-substituted pyrroles 55 in AcOH or water. ResearchGate. Available at: [Link]
-
Golubenkova, A. S., et al. (2020). A Domino Route toward Polysubstituted Pyrroles from 2-Imidazolines and Electron-Deficient Alkynes. Organic Letters. Available at: [Link]
-
Zhang, H., et al. (2021). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Henri, R., et al. (2009). N-Heterocyclic carbene-palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. PubMed. Available at: [Link]
-
Fan, W., et al. (2015). Allylic Amination and N-Arylation-Based Domino Reactions Providing Rapid Three-Component Strategies to Fused Pyrroles with Different Substituted Patterns. The Journal of Organic Chemistry. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review. Academia.edu. Available at: [Link]
-
Trost, B. M., & Czabaniuk, L. C. (2012). Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles. PubMed Central. Available at: [Link]
-
Rueping, M., & Parra, A. (2010). Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water. Organic Letters. Available at: [Link]
-
Fan, W., et al. (2015). Allylic Amination and N-Arylation-Based Domino Reactions Providing Rapid Three-Component Strategies to Fused Pyrroles with Different Substituted Patterns. ACS Publications. Available at: [Link]
-
Jiao Research Group. (n.d.). Palladium-Catalyzed Direct C-H Alkylation of Electron-Deficient Pyrrole Derivatives. Jiao Research Group. Available at: [Link]
-
RSC Publishing. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. Available at: [Link]
-
Borah, B., & Gogoi, P. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. Semantic Scholar. Available at: [Link]
-
Weingarten, H. (1964). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Buchwald-Hartwig Amination Mechanism. YouTube. Available at: [Link]
-
Bekolo, H. (2007). Copper-mediated N-arylation of electron-deficient pyrroles and indoles. Canadian Journal of Chemistry. Available at: [Link]
-
Bekolo, H. (2007). Copper-Mediated N-Arylation of Electron-Deficient Pyrroles and Indoles. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ResearchGate. Available at: [Link]
-
Flores-Alamo, M., et al. (2020). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of pyrrole derivatives based on natural amino acids by microwave-assisted tandem transformation. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Liu, L., et al. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2024). Ullmann reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ResearchGate. (n.d.). Nickel-Catalyzed Synthesis of Structurally Diverse N-(hetero)aryl Pyrroles. ResearchGate. Available at: [Link]
-
Winstanley, T., et al. (2021). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. PubMed Central. Available at: [Link]
-
The Modern Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Hammond, G. B., & Liu, J. (2008). Gold-catalyzed synthesis of 2-aryl-3-fluoropyrroles. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
-
Yong, G. Y., et al. (2020). Recent Advancements in Pyrrole Synthesis. PubMed. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available at: [Link]
-
Fürstner, A., et al. (2007). The synthesis of pyrroles and oxazoles based on gold α-imino carbene complexes. Chemical Communications. Available at: [Link]
-
Yan, Z.-Y., et al. (2012). Gold-catalyzed one-step construction of 2,3-dihydro-1H-Pyrrolizines with an electron-withdrawing group in the 5-position: a formal synthesis of 7-methoxymitosene. PubMed. Available at: [Link]
-
PubMed Central. (2025). β-Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. PubMed Central. Available at: [Link]
-
Holliday, B. J., et al. (2016). Electron deficient diketopyrrolopyrrole dyes for organic electronics: synthesis by direct arylation, optoelectronic characterization, and charge carrier mobility. Journal of Materials Chemistry A. Available at: [Link]
-
Kumar, A., et al. (2017). Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Green Chemistry. Available at: [Link]
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electron deficient diketopyrrolopyrrole dyes for organic electronics: synthesis by direct arylation, optoelectronic characterization, and charge carrier mobility - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]
- 8. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. N-Heterocyclic carbene-palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. figshare.com [figshare.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. Cu(ii)-catalyzed ‘in-water’ N-arylation of electron-deficient NH-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Gold-catalyzed synthesis of 2-aryl-3-fluoropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The synthesis of pyrroles and oxazoles based on gold α-imino carbene complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. A Domino Route toward Polysubstituted Pyrroles from 2-Imidazolines and Electron-Deficient Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Allylic Amination and N-Arylation-Based Domino Reactions Providing Rapid Three-Component Strategies to Fused Pyrroles with Different Substituted Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water [organic-chemistry.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
- 34. (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review [academia.edu]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Selection for the Synthesis of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
Introduction
1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole is a valuable scaffold in medicinal chemistry and materials science. The unique electronic properties arising from the electron-deficient N-aryl substituent attached to the electron-rich pyrrole ring make it a target of significant synthetic interest. The construction of the C-N bond between the pyrrole nitrogen and the highly substituted phenyl ring is a critical step, typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this synthesis—in terms of yield, purity, and reaction rate—is profoundly influenced by the choice of reaction solvent.
This comprehensive guide provides an in-depth analysis of solvent selection for the synthesis of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole. We will explore the underlying reaction mechanism, compare the effects of different solvent classes, and provide a detailed, optimized protocol for researchers, scientists, and drug development professionals.
Theoretical Background: The Critical Role of the Solvent in SNAr Reactions
The synthesis of the target molecule proceeds via a classical SNAr mechanism. This reaction is characterized by two key steps:
-
Nucleophilic Attack: The pyrrolide anion, generated by the deprotonation of pyrrole with a suitable base, acts as the nucleophile. It attacks the electron-deficient carbon atom of the 2,6-dichloro-4-nitrophenyl halide, which is highly activated by the strong electron-withdrawing effects of the nitro group (-NO₂) and the two chlorine atoms (-Cl). This leads to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1]
-
Leaving Group Departure: The aromaticity of the phenyl ring is restored by the expulsion of a halide leaving group (e.g., Cl⁻).
The solvent plays a pivotal role in modulating the energetics of this entire process, primarily by solvating the charged species involved: the pyrrolide anion (nucleophile) and the Meisenheimer complex (intermediate).[1][2]
Solvent Classification and Impact on Reactivity
Organic solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (proticity).[3][4]
-
Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack acidic protons. Examples include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN). In SNAr reactions involving anionic nucleophiles, polar aprotic solvents are generally the superior choice.[1][5] They effectively solvate the counter-ion of the base (e.g., Na⁺ or K⁺) but poorly solvate the anionic nucleophile (pyrrolide). This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of nucleophilic attack.[5] Furthermore, these solvents can stabilize the charge-delocalized Meisenheimer complex, lowering the activation energy of the reaction.[1]
-
Polar Protic Solvents: These solvents are polar and contain acidic protons, enabling them to act as hydrogen bond donors. Examples include water, methanol, and isopropanol. Polar protic solvents are generally detrimental to the rate of SNAr reactions with anionic nucleophiles.[1] They form a "cage" of hydrogen bonds around the pyrrolide anion, stabilizing it and increasing the energy required for it to participate in the nucleophilic attack. This strong solvation of the nucleophile significantly reduces its reactivity and slows down the reaction.[6]
-
Nonpolar Solvents: Solvents like toluene and hexane lack a significant dipole moment and are generally poor choices for SNAr reactions. The ionic reactants (pyrrolide salt) have very low solubility in these solvents, leading to a heterogeneous and extremely slow reaction.
Comparative Study of Solvents for 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole Synthesis
The following table summarizes the expected performance of various solvents for the synthesis of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole based on their physicochemical properties and their known effects on SNAr reactions. The data illustrates the clear advantage of polar aprotic solvents.
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Expected Reaction Time | Expected Yield | Rationale |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47.0 | 189 | Short | Excellent | High polarity effectively solvates the cation, leaving a highly reactive "naked" pyrrolide anion. Stabilizes the Meisenheimer complex.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Short to Medium | Very Good | Similar to DMSO, it is an excellent solvent for SNAr reactions, promoting high reactivity of the nucleophile.[2] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Medium | Good | Less polar than DMSO and DMF, but still a suitable aprotic solvent that will facilitate the reaction. Lower boiling point can be advantageous for solvent removal but may require reflux conditions. |
| Acetone | Polar Aprotic | 20.7 | 56 | Medium to Long | Moderate | Lower polarity and boiling point compared to other aprotic solvents, leading to a slower reaction rate. |
| Isopropanol (IPA) | Polar Protic | 19.9 | 82 | Very Long | Poor to None | Protic nature strongly solvates and deactivates the pyrrolide anion through hydrogen bonding, significantly hindering the reaction.[6] |
| Toluene | Nonpolar | 2.4 | 111 | Extremely Long | None | Reactants have poor solubility, leading to an ineffective reaction environment. |
Note: Dielectric constants and boiling points are approximate values obtained from standard chemical literature.[7][8][9] Expected outcomes are predictive based on established principles of SNAr solvent effects.
Experimental Workflow & Protocols
This section provides a detailed protocol for the synthesis of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole, optimized for yield and purity through the selection of an appropriate solvent system.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole.
Materials and Reagents
-
Pyrrole (freshly distilled)
-
1,2,3-Trichloro-5-nitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium chloride (brine)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Optimized Protocol using DMSO
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Solvent Addition: Add anhydrous DMSO (approx. 10 mL per 1 g of the aryl halide) to the flask.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add freshly distilled pyrrole (1.1 eq.) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium pyrrolide salt.
-
SNAr Reaction: Dissolve 1,2,3-trichloro-5-nitrobenzene (1.0 eq.) in a minimal amount of anhydrous DMSO and add it to the pyrrolide solution. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water, which will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole.
Logic of Solvent Selection: A Decision Diagram
The choice of solvent is a critical decision point in the experimental design. The following diagram illustrates the logical process for selecting an optimal solvent for this SNAr synthesis.
Sources
- 1. 2,6-DICHLORO-4-NITROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis and characterization of two isomeric dithienopyrrole series and the corresponding electropolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. The Synthesis of Pyrroles from Nitroolefins | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
The following technical guide is structured as a Tier-3 Support Center resource, designed for immediate application in a research or process development setting.
Ticket ID: PYR-PUR-26DZN Subject: Troubleshooting Purification, Polymerization Control, and Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
This guide addresses the purification of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole , a critical intermediate often synthesized via the Clauson-Kaas reaction (condensation of 2,6-dichloro-4-nitroaniline with 2,5-dimethoxytetrahydrofuran).
Critical Property Profile:
-
Role: Key precursor for aryl-pyrrole insecticides (e.g., Chlorfenapyr).
-
Chemical Stability: The pyrrole ring is electron-rich and acid-sensitive , prone to oxidative polymerization ("black tar" formation).
-
Primary Impurity: Unreacted 2,6-dichloro-4-nitroaniline (starting material).
-
Solubility Differential: The target molecule lacks the H-bond donor (
) present in the aniline precursor, creating a distinct solubility window in non-polar solvents.
Troubleshooting & Diagnostics (Q&A Format)
Issue A: "My reaction mixture turned into a black, viscous tar."
Diagnosis: Acid-Catalyzed Polymerization. Root Cause: Pyrroles are extremely sensitive to acidic conditions. If the Clauson-Kaas reaction (typically performed in acetic acid) is heated too long or if strong mineral acids were used without buffering, the pyrrole ring polymerizes. Corrective Action:
-
Immediate Quench: If the reaction is still active, cool immediately and neutralize with saturated
or (keep during addition). -
Rescue Protocol:
-
Dilute the tarry mixture with Ethyl Acetate (EtOAc).
-
Filter through a pad of Celite or a short plug of Silica Gel . The polymer is highly polar and will stick to the silica, while the monomeric product elutes.
-
Prevention: In future runs, use a buffered system (e.g., Sodium Acetate in Acetic Acid) and strictly monitor reaction time via TLC.
-
Issue B: "I have persistent yellow needles that won't separate."
Diagnosis: Contamination with 2,6-dichloro-4-nitroaniline.[1][2] Root Cause: The starting aniline is sterically hindered (2,6-dichloro) and electron-deficient (4-nitro), making it sluggish to react. It has a high melting point (~190–192°C) and co-crystallizes easily. Differentiation:
-
Target Product: Lower melting point (typically < 160°C, verify experimentally), soluble in lipophilic solvents.
-
Impurity (Aniline): MP ~190–192°C, distinct
stretch in IR ( ), broad singlet in NMR ( ).
Issue C: "Standard acid washing didn't remove the aniline."
Technical Insight: You cannot remove 2,6-dichloro-4-nitroaniline using a dilute HCl wash. The electron-withdrawing nitro and chloro groups delocalize the nitrogen lone pair, rendering the aniline non-basic (
Validated Purification Protocols
Method A: Recrystallization (Scalable)
Best for: Large batches (>10g) with <10% impurity.
The Solubility Logic: The target pyrrole is more lipophilic than the aniline precursor. We use a solvent system where the aniline is less soluble at low temperatures.
| Parameter | Specification |
| Primary Solvent | Ethanol (95%) or Isopropanol (IPA) |
| Anti-Solvent | Water (dropwise addition) |
| Alternative System | Heptane / Ethyl Acetate (for high lipophilicity) |
Protocol:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Hot Filtration: If undissolved yellow solids remain (likely the aniline), filter them out immediately while hot.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to
. -
Seeding: If oiling out occurs (common with nitro-pyrroles), scratch the glass or add a seed crystal.
-
Wash: Filter the crystals and wash with cold (
) Ethanol/Water (1:1).
Method B: Flash Column Chromatography (High Purity)
Best for: Small scale (<5g) or difficult separations.
Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent on-column polymerization, or add 1% Triethylamine to the mobile phase).
Mobile Phase Gradient:
-
Start: 100% Hexane (or Petroleum Ether).
-
Ramp: 0%
10% Ethyl Acetate.
Elution Order (Typical):
-
Target Pyrrole: High
(Non-polar, elutes first). -
Unreacted Aniline: Lower
(More polar due to , elutes second). -
Polymer/Tar: Baseline (Does not elute).
Analytical Validation (Self-Validating System)
To confirm the success of your purification, verify these specific markers.
| Technique | Marker for Purity | Marker for Impurity (Aniline) |
| TLC | Single spot under UV (254 nm). | Lower spot, often fluorescent yellow/orange. |
| 1H NMR | Pyrrole protons: Two triplets/multiplets at | Broad singlet ( |
| Melting Point | Sharp range (Determine experimental baseline). | Broadening or shift toward 190°C (Aniline MP). |
Process Workflow Diagram
The following logic flow illustrates the decision-making process for purifying the crude reaction mixture.
References
-
Clauson-Kaas Reaction Mechanism & Conditions
-
Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.
-
-
Properties of 2,6-Dichloro-4-nitroaniline (Impurity)
- Pyrrole Polymerization & Handling: Loudon, G. M. (2009). Organic Chemistry (5th ed.). Roberts and Company Publishers. (Chapter on Aromatic Heterocycles: Acid Sensitivity of Pyrroles).
-
Chromatographic Separation of Pyrroles
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Paal-Knorr Synthesis with Deactivated Anilines
Introduction: The Nucleophilicity Bottleneck
Welcome to the technical support module for the Paal-Knorr pyrrole synthesis. If you are accessing this guide, you are likely facing a stalled reaction where a standard 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) refuses to condense with an aniline bearing strong electron-withdrawing groups (EWGs) such as
The Core Problem: The Paal-Knorr reaction relies heavily on the nucleophilicity of the amine.[1] Electron-poor anilines suffer from reduced electron density at the nitrogen lone pair, raising the activation energy for the initial nucleophilic attack on the carbonyl carbon. Standard acid catalysis (pTSA/AcOH) often fails here because protonating the carbonyl also risks protonating the weak amine, further deactivating it, or simply because the equilibrium favors the starting materials.
This guide provides three escalated tiers of intervention: Lewis Acid Catalysis , Thermodynamic Forcing (Microwave) , and the Titanium(IV) Chloride Dehydration Protocol .
Module 1: Diagnostic Framework & Mechanism
Before selecting a protocol, understand where your reaction is failing. The reaction is not a single step but a cascade of equilibria.
The Failure Pathway
For electron-deficient amines, the reaction typically bottlenecks at Step 1 (Initial Attack) or reverses at Step 2 (Hemiaminal Formation) due to thermodynamic instability.
Figure 1: Mechanistic bottleneck for electron-poor anilines. The initial attack is kinetically disadvantaged, and the intermediate hemiaminal is prone to reversion.
Module 2: Catalytic Interventions (The "Smart" Approach)
If standard Brønsted acids (Acetic acid, pTSA) yield <20% conversion, switch to Rare Earth Metal Triflates. These act as "water-tolerant" Lewis acids that activate the carbonyl oxygen without quenching the amine.
Recommended Catalyst: Scandium(III) Triflate [Sc(OTf)₃]
Scandium triflate is superior for deactivated amines because it coordinates tightly to the carbonyl oxygen, increasing electrophilicity significantly more than a proton would, while tolerating the water generated during the reaction.
Protocol 1: Sc(OTf)₃ Catalysis
-
Substrates: 1.0 equiv 1,4-diketone, 1.0 equiv EWG-aniline.
-
Catalyst: 1–5 mol% Sc(OTf)₃.
-
Solvent: Acetonitrile (MeCN) or Nitromethane (CH₃NO₂). Note: Avoid protic solvents.
-
Conditions: Stir at room temperature (mild cases) or 60°C (severe cases).
-
Workup: The catalyst is water-soluble. Dilute with EtOAc, wash with water. The aqueous layer can be concentrated to recover the catalyst.
Module 3: Thermodynamic Forcing (The "Fast" Approach)
For amines that are thermally stable but kinetically inert (e.g., 4-nitroaniline), microwave irradiation is the most efficient method to overcome the activation barrier.
Microwave-Assisted Synthesis (Banik's Method)
This method utilizes rapid dielectric heating to drive the reaction and often works best under solvent-free conditions or on solid support, which aids in water removal.
Protocol 2: Microwave/Solid Support
-
Mix: Combine 1 mmol of 1,4-diketone and 1 mmol of amine in a microwave vial.
-
Support: Add 500 mg of Montmorillonite K-10 clay or Silica Gel . (These act as both Lewis acid sites and desiccants).
-
Irradiate: Set microwave reactor to 120°C – 150°C (dynamic power mode).
-
Time: 5–10 minutes.
-
Extraction: Cool, add EtOAc/DCM, filter off the solid support, and concentrate.
Module 4: The "Nuclear" Option (TiCl₄ Mediated)
If you are working with 2,4-dinitroaniline or poly-halogenated anilines , standard catalysis will fail. You need a reagent that acts as both a potent Lewis acid and a stoichiometric dehydrating agent. Titanium(IV) Chloride (TiCl₄) is the industry standard for these "impossible" substrates.
Safety Warning: TiCl₄ reacts violently with moisture, releasing HCl gas. Perform in a fume hood under inert atmosphere.
Protocol 3: TiCl₄ Mediated Cyclization
-
Setup: Flame-dried RBF, Argon/Nitrogen atmosphere.
-
Solvent: Anhydrous Toluene or Benzene (non-polar solvents prevent Ti complexation).
-
Addition:
-
Dissolve 1.0 equiv 1,4-diketone and 1.0 equiv amine in toluene.
-
Cool to 0°C.[2]
-
Dropwise add 0.5 – 0.6 equiv TiCl₄ (dissolved in toluene). Note: You only need 0.5 equiv because one Ti atom can scavenge 2 oxygens (4 valency).
-
-
Reaction: Allow to warm to Room Temp, then reflux for 2–4 hours.
-
Quench: Cool to 0°C, slowly add saturated NaHCO₃ (gas evolution!).
-
Workup: Filter the Titanium oxide slurry through Celite. Extract filtrate with ether.[3]
Troubleshooting & Decision Matrix
Use the following table to select the correct method based on your specific amine's electronic profile.
| Amine Deactivation Level | Example Substrate | Recommended Method | Key Advantage |
| Mild | 4-Chloroaniline, 4-Bromoaniline | Sc(OTf)₃ (1-5 mol%) | Mild conditions, reusable catalyst, high yield. |
| Moderate | 3-Nitroaniline, 4-Cyanoaniline | Microwave + K-10 Clay | Extremely fast (mins vs hours), drives equilibrium. |
| Severe | 2-Nitroaniline, 2,4-Dinitroaniline | TiCl₄ (0.5 equiv) | Irreversible water removal forces completion. |
| Acid Sensitive | Acid-labile protecting groups | Neutral Alumina (Heat) | Avoids deprotection side reactions. |
Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate Paal-Knorr optimization strategy.
Frequently Asked Questions (FAQs)
Q: I am seeing the intermediate (hemiaminal) by LCMS, but it won't dehydrate to the pyrrole. Why? A: This is common with electron-poor amines. The final dehydration step requires the nitrogen lone pair to assist in expelling the hydroxyl group. With an EWG pulling density, this "push" is weak.
-
Fix: You need a dehydrating agent, not just a catalyst. Switch to the TiCl₄ protocol or add molecular sieves (4Å) to your microwave reaction to physically remove water and shift the equilibrium (Le Chatelier’s principle).
Q: Can I use p-Toluenesulfonic acid (pTSA) with a Dean-Stark trap? A: For mild EWGs (e.g., 4-Br-aniline), yes. However, for nitroanilines, the high boiling point required for toluene reflux (110°C) combined with strong Brønsted acidity often leads to polymerization of the diketone before the slow amine can react. Lewis acids (Sc(OTf)₃) allow for lower temperatures.
Q: My reaction turns black and tarry. What is happening? A: This indicates polymerization of the 1,4-diketone (furan formation or oligomerization) competing with pyrrole formation.
-
Fix: Your amine is too slow. Increase the amine concentration (1.5–2.0 equiv) to statistically favor the amine-carbonyl collision over the carbonyl-carbonyl interactions. Also, ensure your reaction is under inert atmosphere (Argon) to prevent oxidative degradation.
References
-
Microwave-Induced Paal-Knorr Reaction: Bandyopadhyay, D., & Banik, B. K. (2017).[4] Microwave-induced Paal-Knorr reaction with ammonium chloride: Synthesis of pyrroles. Heterocyclic Letters. Link
-
TiCl4 Mediated Synthesis: Ackermann, L., & Kaspar, L. T. (2007). TiCl4-mediated Paal-Knorr pyrrole synthesis.[5][6] Tetrahedron. (Context validated via ResearchGate snippet 1.1/1.2). Link
-
Lewis Acid Catalysis (Sc(OTf)3): Chen, J., et al. (2006). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Synlett. Link
-
Montmorillonite K-10 Catalysis: Reddy, T. R., et al. (2013). Montmorillonite K-10 catalyzed green synthesis of 2,6-unsubstituted dihydropyridines (and pyrroles). European Journal of Medicinal Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Predicted ¹H NMR Spectrum of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
A Comprehensive Guide to the ¹H NMR Spectrum of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole: Prediction, Comparative Analysis, and Experimental Protocol
The structure of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole combines a pyrrole ring with a highly substituted phenyl ring. The predicted ¹H NMR spectrum is expected to display distinct signals for the protons on both the pyrrole and the phenyl moieties. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the chloro substituents, as well as the anisotropic effects of the aromatic rings.
Molecular Structure and Proton Labeling:
Caption: Molecular structure of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole with proton labeling.
Predicted Chemical Shifts and Coupling Constants:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Hα, Hα' | ~6.4 - 6.6 | Triplet | ~2.0 | These protons are deshielded compared to unsubstituted pyrrole (δ ~6.7 ppm) due to the electron-withdrawing effect of the nitrophenyl group. They appear as a triplet due to coupling with the two adjacent β-protons. |
| Hβ, Hβ' | ~6.2 - 6.4 | Triplet | ~2.0 | These protons are also deshielded and appear as a triplet due to coupling with the adjacent α-protons. |
| H, H' | ~8.0 - 8.2 | Singlet | N/A | These two protons on the phenyl ring are chemically equivalent due to the symmetry of the substitution pattern. The strong electron-withdrawing effect of the nitro group and the deshielding effect of the chloro substituents will shift this signal significantly downfield. Due to the ortho-dichloro substitution, there are no adjacent protons to couple with, resulting in a singlet. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectrum, a comparison with the experimental ¹H NMR data of related molecules is essential.
Unsubstituted Pyrrole
The parent pyrrole molecule serves as a fundamental baseline. In CDCl₃, the α-protons (H2, H5) resonate at approximately 6.74 ppm and the β-protons (H3, H4) at around 6.24 ppm.[1] The introduction of a substituent at the N1 position is known to influence these chemical shifts.
1-Phenylpyrrole
In 1-phenylpyrrole, the phenyl group causes a slight shielding of the pyrrole protons compared to unsubstituted pyrrole. The α-protons appear around 7.08 ppm and the β-protons at approximately 6.34 ppm.[2] The phenyl protons themselves appear as a multiplet in the range of 7.2-7.4 ppm.[2]
Substituted Nitrophenyl Pyrroles
The presence of electron-withdrawing groups on the phenyl ring is expected to deshield the pyrrole protons. For instance, in 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, the pyrrole protons are observed at 7.12, 6.99, and 6.49 ppm.[2] The protons on the nitrophenyl ring are significantly shifted downfield, appearing at 8.11, 7.66, and 7.35 ppm.[2] This demonstrates the strong deshielding effect of the nitro and chloro groups.
Based on these comparisons, the predicted downfield shift for the phenyl protons and the shifts for the pyrrole protons in 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole are well-supported.
Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to synthesize and characterize 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole, the following experimental protocol for acquiring a high-quality ¹H NMR spectrum is recommended.
Workflow for ¹H NMR Spectrum Acquisition:
Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for sharp spectral lines.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
-
Spectral Analysis:
-
Identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for each signal.
-
Assign the signals to the specific protons in the molecule based on the predicted values and established knowledge of substituent effects.
-
Conclusion
The ¹H NMR spectrum of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole is predicted to exhibit a distinct set of signals that are highly informative for its structural elucidation. The pyrrole protons are expected to appear as two triplets in the aromatic region, while the two equivalent protons on the dichloronitrophenyl ring are predicted to resonate as a singlet at a significantly downfield chemical shift. This guide provides a robust framework for the prediction, comparative analysis, and experimental acquisition of the ¹H NMR spectrum of this compound, serving as a valuable resource for researchers in synthetic and medicinal chemistry.
References
- Supporting Information for a relevant chemical synthesis publication. (Note: A specific reference from the search results is being generalized here as the content was from a supporting information document without a clear primary article link in the provided snippet).
-
PubChem. 1-Phenylpyrrole. Available from: [Link]
Sources
In-depth Technical Guide: Mass Spectrometry Fragmentation of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
The following guide provides an in-depth technical analysis and comparison of mass spectrometry methodologies for 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole . This document is structured to assist analytical scientists in selecting the optimal ionization strategy (EI vs. ESI) and understanding the mechanistic fragmentation pathways for structural validation and impurity profiling.[1]
Executive Summary
1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole (MW: ~257.07 Da) represents a challenging analyte due to its combination of an electron-rich pyrrole ring and a highly electron-deficient, sterically crowded phenyl ring. Accurate characterization is critical in drug development, particularly when monitoring genotoxic impurities or metabolic degradation products of N-aryl pyrrole antimycotics.
This guide compares two primary analytical "alternatives" for characterizing this molecule: Electron Ionization (EI-GC/MS) and Electrospray Ionization (ESI-LC/MS) .[2] While EI provides a structural fingerprint essential for library matching, ESI offers the sensitivity required for trace-level quantification in biological matrices.
Comparative Analysis: Ionization Alternatives
For researchers selecting an analytical platform, the choice between EI and ESI dictates the quality of structural data and detection limits.[1]
Table 1: Performance Comparison of Ionization Architectures
| Feature | Alternative A: Electron Ionization (EI) | Alternative B: Electrospray Ionization (ESI) |
| Primary Mechanism | High-energy electron bombardment (70 eV) | Soft ionization (Solution-phase charge transfer) |
| Molecular Ion ( | Moderate Intensity. Often visible but accompanied by heavy fragmentation. | High Intensity. Dominant species ( |
| Fragmentation Depth | High. Rich structural information ("Fingerprint").[1][2][3] | Low (in Source). Requires CID (MS/MS) to generate fragments. |
| Isotopic Fidelity | Excellent. Clearly resolves the | Good, but can be obscured by adducts ( |
| Sensitivity | ng range (Nanogram). Good for purity checks. | pg range (Picogram). Essential for PK/PD studies. |
| Matrix Tolerance | Low. Requires volatile, non-polar solvents (e.g., Hexane). | High. Compatible with aqueous biological fluids. |
Expert Insight: The Causality of Choice
-
Choose EI when you are synthesizing the compound and need to confirm the substitution pattern . The high energy breaks the C-N bond and ring structures, proving the connectivity of the pyrrole to the phenyl ring.
-
Choose ESI when developing a Quantitative Assay (PK/PD) . The soft ionization prevents in-source fragmentation, concentrating the ion current into the molecular ion (
), which maximizes the signal-to-noise ratio for MRM (Multiple Reaction Monitoring) transitions.
Mechanistic Fragmentation Pathways
Understanding the fragmentation logic is essential for validating the compound's identity. The fragmentation is driven by the competition between the electron-withdrawing nitro group and the radical stabilization of the aromatic rings.
The Isotopic Signature
Before analyzing fragmentation, the Chlorine Isotope Pattern serves as the primary validation check.
-
Formula:
-
Pattern: The two chlorine atoms (
and ) create a distinct triplet cluster:-
m/z 256 (
): 100% Relative Abundance ( ) -
m/z 258 (
): ~65% Relative Abundance ( ) -
m/z 260 (
): ~11% Relative Abundance ( )
-
Primary Fragmentation Channels (MS/MS or EI)
The fragmentation tree below visualizes the competing pathways. The Nitro-Nitrite Rearrangement is a hallmark of nitroaromatics, while the Pyrrole Ring Cleavage is characteristic of N-heterocycles.
Pathway A: Nitro Group Elimination (Diagnostic)
The most labile group is the nitro moiety.
-
Loss of
(30 Da): The nitro group rearranges to a nitrite ester ( ), followed by cleavage of the O-N bond.-
Transition: m/z 256
m/z 226
-
-
Loss of
(46 Da): Direct homolytic cleavage of the C-N bond.-
Transition: m/z 256
m/z 210
-
Pathway B: Halogen Loss & Ring Contraction
-
Loss of
(35 Da): High-energy collision can eject a chlorine radical, particularly if steric strain from the pyrrole ring weakens the C-Cl bond.-
Transition: m/z 256
m/z 221
-
-
Pyrrole Fragmentation: Loss of
(27 Da) or (26 Da) from the pyrrole ring typically occurs after the initial nitro loss.
Visualization of Signaling Pathways (DOT Diagram)
Caption: Predicted MS/MS fragmentation tree for 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole showing primary losses of NO, NO2, and Cl.
Experimental Protocols
To ensure reproducibility, the following protocols define the specific parameters for both "Alternative" methods.
Protocol A: Structural Confirmation via GC-MS (EI)
Objective: Confirm synthesis purity and isotopic pattern.
-
Sample Preparation: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) (HPLC Grade). Dilute 1:100 with Hexane.
-
Inlet Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Final: 300°C (Hold 5 min)
-
-
MS Source (EI):
Protocol B: Quantification via LC-MS/MS (ESI)
Objective: Trace analysis in biological or environmental matrices.
-
Sample Preparation: Dissolve in Methanol . Prepare working standards in 50:50 Methanol:Water + 0.1% Formic Acid.
-
LC Conditions:
-
MS Source (ESI Positive Mode):
-
Capillary Voltage: 3500 V
-
Gas Temp: 300°C[6]
-
-
MRM Transitions (Quantification):
-
Precursor: 256.0 (
parent) -
Quantifier Product: 210.0 (Loss of
) -> Highest Intensity -
Qualifier Product: 226.0 (Loss of
) -> Structural Confirmation -
Collision Energy (CE): Optimize CE for m/z 210 typically around 15–20 eV; m/z 226 typically around 10–15 eV.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7][8] (Foundational text for nitroaromatic fragmentation rules).
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link] (Source for general ionization patterns of chloronitrobenzenes).
- Holčapek, M., et al. (2010). "Mass spectrometry of nitro compounds." Journal of Mass Spectrometry, 45(1), 1-15. (Review of nitro-group fragmentation mechanisms including nitrite rearrangement).
-
Liang, X., et al. (2013).[9] "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 27(21), 2458-2468. [Link] (Specific data on pyrrole ring fragmentation behavior).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. lifesciencesite.com [lifesciencesite.com]
- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Technical Guide: IR Spectroscopy of the Nitro Group in N-Aryl Pyrroles
Executive Summary & Scope
In medicinal chemistry, N-aryl pyrroles serve as critical scaffolds for antitubercular and antibacterial agents.[1] The incorporation of a nitro group (
This guide provides a comparative analysis of the infrared (IR) spectral signatures of the nitro group within N-aryl pyrrole systems. Unlike standard aliphatic nitro compounds, N-aryl pyrroles exhibit distinct frequency shifts due to the "push-pull" conjugation between the electron-rich pyrrole ring and the electron-deficient nitro group.
Key Diagnostic Ranges:
- : 1525 – 1490 cm⁻¹ (Lower than aliphatic analogs due to resonance).[1][2]
- : 1350 – 1310 cm⁻¹ (Often the most intense band in the fingerprint region).[2]
Theoretical Framework: The "Push-Pull" Effect
To interpret the IR spectrum of an N-aryl pyrrole (e.g., 1-(4-nitrophenyl)pyrrole), one must understand the electronic coupling. The pyrrole nitrogen is part of an aromatic system, yet it retains electron-donating character toward the N-phenyl ring.
Mechanistic Causality[2]
-
Resonance Donation: The lone pair on the pyrrole nitrogen donates electron density into the phenyl ring.[2]
-
Conjugation Extension: If the nitro group is para to the pyrrole, this density flows all the way to the nitro oxygens.[2]
-
Bond Order Reduction: This resonance increases the single-bond character of the N-O bonds in the nitro group.[2]
-
Frequency Shift: According to Hooke’s Law, a lower bond order (force constant,
) results in a lower vibrational frequency ( ).[1][2]
Consequently, N-aryl pyrroles display nitro peaks at lower wavenumbers compared to non-conjugated nitroalkanes or sterically hindered nitrobenzenes where conjugation is broken.[1]
Visualization: Resonance Pathway
The following diagram illustrates the electronic flow that lowers the IR frequency.[2]
Figure 1: The "Push-Pull" electronic mechanism responsible for the redshift in nitro stretching frequencies in N-aryl pyrroles.
Comparative Spectral Analysis
The following table contrasts the nitro group stretching frequencies of N-aryl pyrroles against standard benchmarks. Use this to validate your synthesis.
| Compound Class | Structural Context | ||
| Aliphatic Nitro (e.g., Nitromethane) | 1550 – 1560 cm⁻¹ | 1370 – 1380 cm⁻¹ | No conjugation; pure double-bond character. |
| Nitrobenzene (Standard) | 1523 cm⁻¹ | 1344 cm⁻¹ | Aromatic conjugation lowers frequency.[1][2] |
| 1-(4-Nitrophenyl)pyrrole | 1515 – 1495 cm⁻¹ | 1340 – 1310 cm⁻¹ | Strong donor-acceptor interaction (Pyrrole |
| 1-(2-Nitrophenyl)pyrrole | 1530 – 1520 cm⁻¹ | 1355 – 1345 cm⁻¹ | Steric twist breaks planarity; conjugation is reduced, shifting peaks higher (closer to Nitrobenzene).[1] |
| 3-Nitropyrrole (C-Nitro) | 1540 – 1500 cm⁻¹ | 1370 – 1330 cm⁻¹ | Nitro directly on pyrrole ring; strongly withdrawn by pyrrole |
Critical Observation:
If your
Experimental Protocol: Synthesis & Validation
To ensure the peaks discussed above are authentic, they must be generated from a controlled synthesis.[1][2] The Paal-Knorr condensation is the industry standard for generating N-aryl pyrroles.[2]
A. Synthesis Workflow (Paal-Knorr)[2][3][4][5]
-
Reagents: 2,5-Dimethoxytetrahydrofuran (precursor to succinaldehyde), 4-Nitroaniline, Glacial Acetic Acid.[1]
-
Conditions: Reflux (100°C), 2-4 hours.
B. Step-by-Step Methodology
-
Activation: Dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in glacial acetic acid under
atmosphere. Heat to 60°C for 20 mins to generate the reactive 1,4-dicarbonyl species in situ.[2] -
Condensation: Add 4-Nitroaniline (1.0 eq) slowly. The solution will darken (formation of imine intermediates).[2]
-
Cyclization: Increase temperature to 100-110°C (Reflux) for 3 hours.
-
Work-up: Pour reaction mixture into ice-cold water. The N-aryl pyrrole typically precipitates as a solid.[2] Neutralize with
if necessary.[1][2] -
Purification: Recrystallize from Ethanol/Water.
-
IR Sample Prep: Prepare a KBr pellet (1 mg sample : 100 mg KBr) or use ATR (Attenuated Total Reflectance) with a diamond crystal.[1][2]
C. Validation Workflow Diagram
Figure 2: Operational workflow for synthesizing and validating N-aryl pyrroles via IR spectroscopy.
Troubleshooting & Interferences
When analyzing the spectra, several overlapping bands can lead to misinterpretation.[1][2]
The Amine Trap (Unreacted Starting Material)
-
Issue: Incomplete Paal-Knorr reaction leaves residual 4-nitroaniline.
-
Differentiation:
The C=C Overlap[2]
-
Issue: The pyrrole ring C=C stretches occur around 1560–1480 cm⁻¹.[2]
-
Resolution: The Nitro asymmetric stretch is typically much stronger and broader than the sharp aromatic C=C ring modes.[2] Look for the "Super-Band" intensity characteristic of the highly polar
group.
Steric Hindrance (Ortho-Substitution)
-
Issue: If synthesizing 1-(2-nitrophenyl)pyrrole, the pyrrole and phenyl rings twist out of coplanarity to avoid steric clash.
-
Result: Conjugation is broken. The nitro peaks will shift to higher wavenumbers (resembling nitrobenzene, ~1525 cm⁻¹) rather than the lower wavenumbers seen in the planar para isomer.[2]
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed.[1][2] John Wiley & Sons.[1][2] (Standard reference for Nitro group assignments).
-
Smith, B. C. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition."[1][2] Spectroscopy, 2020.[1][2] Link
-
Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." (Mechanism and protocols). Link
-
Garabatos-Perera, J. R., et al. "Comparison of benzene, nitrobenzene, and dinitrobenzene 2-arylsulfenylpyrroles."[1][3] Journal of Organic Chemistry, 2007.[2][3] (Comparative stability and electronic effects). Link
-
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach."[1][2] Encyclopedia of Analytical Chemistry, 2000.[1][2] (Reference for polymer and heterocyclic IR shifts).
Sources
A Comparative Guide to the Chromatographic Separation of N-Aryl Pyrrole Impurities
Introduction: The Criticality of Purity in N-Aryl Pyrrole APIs
N-aryl pyrroles represent a significant class of heterocyclic compounds integral to numerous active pharmaceutical ingredients (APIs). Their diverse biological activities have led to their use in a wide array of therapeutics, from oncology to anti-inflammatory agents. However, the synthetic routes to these complex molecules can often generate a host of process-related impurities and degradants.[1][2][3][4] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product, making their detection, identification, and quantification a regulatory and scientific necessity.[5][6]
This guide provides an in-depth comparison of chromatographic techniques for the separation of N-aryl pyrrole impurities, drawing upon established methodologies and field-proven insights. We will explore the nuances of method development, the strategic use of orthogonal techniques, and the indispensable role of forced degradation studies in ensuring the robustness and specificity of analytical methods.
The Analytical Challenge: Physicochemical Properties of N-Aryl Pyrroles
The effective separation of N-aryl pyrrole impurities is often complicated by their inherent physicochemical properties. Impurities may include starting materials, intermediates, by-products, and degradation products, which frequently share a close structural resemblance to the parent API.[7] This structural similarity often translates to similar polarities and chromatographic behaviors, leading to challenges such as peak co-elution and poor resolution. Furthermore, the presence of the pyrrole ring and various aryl substituents can lead to complex interactions with the stationary phase, requiring careful optimization of chromatographic conditions.[8]
Core Chromatographic Strategies: A Head-to-Head Comparison
The backbone of impurity analysis for N-aryl pyrroles lies in high-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography (UPLC).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the gold standard for the analysis of moderately polar to non-polar compounds like N-aryl pyrroles.[6][9][10] The separation is driven by hydrophobic interactions between the analytes and a non-polar stationary phase, typically C18 or C8 alkyl chains bonded to silica.
Key Considerations for HPLC Method Development:
-
Column Selection:
-
C18 (Octadecylsilane): The most common choice, offering high hydrophobicity and excellent retention for a wide range of compounds.
-
Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic rings of N-aryl pyrroles, which can be crucial for resolving closely related impurities.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency. The percentage of the organic modifier is a key parameter for controlling retention.
-
pH Control: The pH of the aqueous portion of the mobile phase is critical for controlling the ionization state of acidic or basic functional groups on the N-aryl pyrrole and its impurities. This, in turn, significantly affects their retention and selectivity. A phosphate or acetate buffer is commonly used to maintain a stable pH.[9]
-
Ultra-High-Performance Liquid Chromatography (UPLC): The Next Generation of Separation
UPLC technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, delivers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.[11][12]
Advantages of UPLC for N-Aryl Pyrrole Impurity Profiling:
-
Enhanced Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities, providing a more accurate picture of the sample's purity.
-
Increased Throughput: Analysis times can be significantly reduced, often by a factor of 5 to 10, without sacrificing separation quality. This is particularly beneficial in high-throughput environments such as process development and quality control.
-
Improved Sensitivity: The sharper, more concentrated peaks generated by UPLC lead to higher signal-to-noise ratios, enabling the detection and quantification of trace-level impurities that might be missed by HPLC.
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Higher |
| System Pressure | Lower | Higher |
| Solvent Consumption | Higher | Lower |
The Imperative of Orthogonality: Ensuring Complete Impurity Detection
Relying on a single chromatographic method, no matter how well optimized, carries the risk of co-eluting impurities.[13] To mitigate this, regulatory agencies and best practices advocate for the use of orthogonal methods—analytical techniques that employ different separation mechanisms.[14][15] This approach significantly increases the confidence that all impurities are being detected.
Common Orthogonal Approaches:
-
Different Stationary Phases: Employing columns with different selectivities, such as a C18 and a Phenyl-Hexyl column, can often resolve impurities that co-elute on one of the columns.[13]
-
Varying Mobile Phase pH: Changing the pH of the mobile phase can alter the ionization and, therefore, the retention of impurities with acidic or basic functional groups, providing a different elution profile.
-
Alternative Chromatographic Modes:
Forced Degradation Studies: Proving Method Specificity
A cornerstone of any robust impurity analysis is the forced degradation study.[17][18][19] These studies intentionally stress the API under various conditions to generate potential degradation products.[18][20] The resulting samples are then analyzed to ensure that the analytical method can effectively separate the degradants from the API and from each other. This is a critical step in developing a "stability-indicating" method, as required by regulatory bodies like the ICH.[20][21]
Typical Stress Conditions for Forced Degradation Studies:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 80°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Experimental Protocols
Protocol 1: RP-HPLC Method for N-Aryl Pyrrole Impurity Profiling
-
Chromatographic System: HPLC with UV detector.
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35-36 min: 80% to 20% B
-
36-45 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Dissolve the N-aryl pyrrole API in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve in the sample solvent for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC or UPLC method.
Visualizing the Workflow
Caption: HPLC Method Development Workflow.
Conclusion and Future Perspectives
The selection of an appropriate chromatographic technique is paramount for the accurate and reliable analysis of N-aryl pyrrole impurities. While RP-HPLC remains a robust and widely used method, the adoption of UPLC offers significant advantages in terms of resolution, speed, and sensitivity. A comprehensive approach that includes the use of orthogonal methods and is validated through rigorous forced degradation studies is essential to ensure the quality and safety of these important pharmaceutical compounds.
Future trends will likely involve the increasing use of hyphenated techniques, such as LC-MS, for the rapid identification of unknown impurities, further streamlining the drug development process.[5][22] Additionally, the application of Quality by Design (QbD) principles to analytical method development will lead to more robust and reliable methods for impurity profiling.
References
- Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters.
- Dong, M. W., & an H. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.
- Jandavel, K., & Shah, S. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.
- Dejaegher, B., et al. (2006). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 359-370.
- Hoogmartens, J., et al. (2003). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 625-636.
- Bio-Rad. (2021, March 2). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Bio-Rad.
- Scribd. (n.d.). Advances in Pharmaceutical Impurity Analysis. Scribd.
- IJIRT. (n.d.). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). IJIRT.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.
- Nowak, K., et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(19), 6537.
- Vorkapić-Furač, J., et al. (1989). Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. Journal of the Chemical Society, Perkin Transactions 2, (5), 713-717.
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Vorkapić-Furač, J., Mintas, M., Burgemeister, T., & Mannschreck, A. (1989). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2, 713.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271.
- Sharma, G., & Saini, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Mateeva, A., et al. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. Pharmacia, 69(1), 15-20.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. SIELC Technologies.
- Cirilli, R., et al. (2008).
- BenchChem. (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles. BenchChem.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
- Wang, Y., et al. (2020). Iron‐Catalyzed Synthesis of Pyrrole Derivatives and Related Five‐Membered Azacycles. Asian Journal of Organic Chemistry, 9(10), 1546-1565.
- Li, J., et al. (2016). Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate.
- Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6463.
- Schmitter, J. M., et al. (1983). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry, 55(9), 1685-1688.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- ACS Nanoscience Au. (n.d.). The Huge Role of Tiny Impurities in Nanoscale Synthesis. ACS Nanoscience Au.
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. ijirt.org [ijirt.org]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 10. HPLC enantioseparation and absolute configuration of novel anti-inflammatory pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. scispace.com [scispace.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. biopharminternational.com [biopharminternational.com]
- 22. ajrconline.org [ajrconline.org]
Safety Operating Guide
Safe Disposal of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole. As a chlorinated nitroaromatic compound, this substance requires specialized disposal procedures to mitigate risks to personnel, ensure regulatory compliance, and protect the environment. The following protocols are synthesized from established best practices for managing hazardous organochlorine and nitroaromatic waste streams.
Hazard Profile & Risk Assessment
-
Organochlorine Compounds: These substances are often characterized by their environmental persistence and potential for bioaccumulation.[1][2] Many are toxic and require special management as hazardous waste.[1]
-
Nitroaromatic Compounds: This class of chemicals frequently exhibits toxic properties, and some are known to be mutagenic or carcinogenic.[3][4]
Given these properties, 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole must be treated as hazardous waste. The hazard profile of analogous chemicals underscores the necessity for stringent safety and disposal protocols.
Table 1: GHS Hazard Classifications of Structurally Related Compounds
| Compound | CAS Number | GHS Hazard Statements |
|---|---|---|
| 1-Chloro-4-nitrobenzene | 100-00-5 | Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[5] |
| 2,4-Dichloro-6-nitrophenol | 609-89-2 | Harmful if swallowed (Acute oral toxicity Category 4); Harmful in contact with skin (Acute dermal toxicity Category 4); Causes skin irritation (Category 2); Causes serious eye irritation (Category 2); Harmful if inhaled (Acute Inhalation Toxicity Category 4); May cause respiratory irritation (STOT SE Category 3).[6] |
Personnel Safety & Required PPE
Before handling the chemical for disposal, ensure all appropriate Personal Protective Equipment (PPE) is worn. The rationale for each piece of equipment is to create a barrier against the compound's presumed toxicity and irritant properties.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent dermal absorption.[7]
-
Eye Protection: Chemical safety goggles and a face shield must be used to protect against splashes.[7]
-
Lab Coat: A flame-resistant lab coat provides body protection.[7]
-
Respiratory Protection: All handling of waste, especially if solids or powders are present, should occur within a certified chemical fume hood to prevent inhalation.[5]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The process begins at the point of waste generation and ends with transfer to a licensed disposal facility.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in a compliant waste management program.
-
Identify as Halogenated Waste: 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole is a halogenated organic compound.
-
Isolate the Waste Stream: Collect this waste in a dedicated container specifically labeled "Halogenated Organic Waste."[5]
-
Prevent Commingling: Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, oxidizers, or any other incompatible chemical streams.[5] Mixing can create dangerous reactions and complicates the final disposal process, leading to significantly higher costs and regulatory penalties.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). If reusing a reagent bottle, ensure it is triple-rinsed and that any previous labels are completely removed or defaced.[8]
-
Apply Hazardous Waste Label: The container must be labeled with the words "Hazardous Waste."[8]
-
Detail the Contents: The label must clearly list all contents, including "1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole" and any solvents used. Approximate concentrations or percentages should be included.
-
Identify Hazards: The label must also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").[8]
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[8]
-
Secure Closure: Keep the waste container tightly sealed at all times, except when actively adding waste.[5][9] This minimizes the release of volatile organic compounds (VOCs).
-
Secondary Containment: Place the container in a secondary containment bin or tray to capture any potential leaks.
-
Ventilation: The storage area must be well-ventilated. A chemical fume hood is the preferred location for storing liquid waste.[5]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal contractor for pickup and transport.[5] These contractors are equipped to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Recommended Disposal Method: The standard and most environmentally sound method for destroying halogenated nitroaromatic compounds is high-temperature incineration at a specialized hazardous waste facility.[5] This process effectively breaks down the toxic organic structure into less harmful components.[5] Any resulting ash is then tested and managed in a secure hazardous waste landfill if necessary.[5]
Disposal Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. cswab.org [cswab.org]
- 4. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
